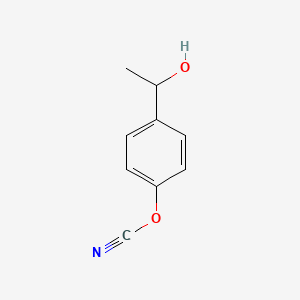
4-(1-Hydroxyethyl)phenyl cyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxyethyl)phenyl cyanate is a chemical compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various industrial applications, particularly in the production of high-performance polymers and composites.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)phenyl cyanate typically involves the reaction of 4-(1-Hydroxyethyl)phenol with cyanogen chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetone at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Hydroxyethyl)phenyl cyanate undergoes various chemical reactions, including:
Cyclotrimerization: This reaction leads to the formation of polycyanurates, which are highly cross-linked polymers with excellent thermal and mechanical properties.
Substitution Reactions: The cyanate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclotrimerization: Typically carried out at elevated temperatures (250-300°C) in the presence of catalysts to facilitate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and the reactions are usually conducted in polar solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxyethyl)phenyl cyanate has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action for 4-(1-Hydroxyethyl)phenyl cyanate involves its ability to undergo cyclotrimerization to form polycyanurates. This reaction is facilitated by the presence of catalysts and elevated temperatures, leading to the formation of a highly cross-linked polymer network. The molecular targets and pathways involved in this process are primarily related to the reactivity of the cyanate group and its ability to form stable triazine rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Hydroxyethyl)phenyl acetate: Similar in structure but with an acetate group instead of a cyanate group.
1-(4-Cyanatophenyl)-2-(3,5-dicyanatophenyl)ethane: Another cyanate ester with multiple cyanate groups, offering different properties and applications.
Uniqueness
4-(1-Hydroxyethyl)phenyl cyanate is unique due to its specific structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and low moisture absorption, such as in the electronics industry .
Eigenschaften
CAS-Nummer |
212631-93-1 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
[4-(1-hydroxyethyl)phenyl] cyanate |
InChI |
InChI=1S/C9H9NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5,7,11H,1H3 |
InChI-Schlüssel |
YINUFMXLJLBASZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















